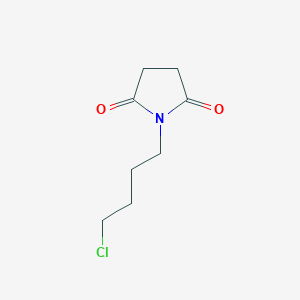
1-(4-Chlorobutyl)pyrrolidine-2,5-dione
説明
1-(4-Chlorobutyl)pyrrolidine-2,5-dione is a specialty product for proteomics research . It has a molecular formula of C8H12ClNO2 and a molecular weight of 189.64 .
Molecular Structure Analysis
The molecular structure of 1-(4-Chlorobutyl)pyrrolidine-2,5-dione is represented by the linear formula C8H12O2N1Cl1 .Physical And Chemical Properties Analysis
1-(4-Chlorobutyl)pyrrolidine-2,5-dione is a solid compound . Its InChI code is 1S/C8H12ClNO2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h1-6H2 .科学的研究の応用
Proteomics Research
1-(4-Chlorobutyl)pyrrolidine-2,5-dione is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins, aiding in the identification and characterization of protein interactions and functions .
Drug Development
In drug development, 1-(4-Chlorobutyl)pyrrolidine-2,5-dione serves as a building block for synthesizing new pharmaceutical compounds. Its unique chemical structure allows it to be incorporated into various drug candidates, potentially leading to the discovery of new therapeutic agents .
Chemical Synthesis
This compound is valuable in organic chemistry for the synthesis of more complex molecules. It can act as an intermediate in the production of various chemical compounds, facilitating the creation of new materials and chemicals with specific properties .
Neuropharmacology
1-(4-Chlorobutyl)pyrrolidine-2,5-dione is studied for its potential effects on the nervous system. Researchers investigate its interactions with neurotransmitter systems to understand its potential as a neuropharmacological agent, which could lead to new treatments for neurological disorders .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use in developing new agrochemicals. These could include pesticides, herbicides, or growth regulators that help improve crop yields and protect plants from pests and diseases .
Material Science
Researchers in material science use 1-(4-Chlorobutyl)pyrrolidine-2,5-dione to develop new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical, thermal, or chemical properties, leading to innovative applications in various industries .
Environmental Science
This compound is also studied for its potential environmental applications. Researchers explore its use in the development of new methods for pollution control, such as the degradation of harmful substances or the removal of contaminants from water and soil .
Biochemical Research
In biochemical research, 1-(4-Chlorobutyl)pyrrolidine-2,5-dione is used to study enzyme mechanisms and interactions. Its ability to modify specific biochemical pathways makes it a valuable tool for understanding complex biological processes and developing new biotechnological applications .
Santa Cruz Biotechnology Santa Cruz Biotechnology ChemicalBook
Safety and Hazards
特性
IUPAC Name |
1-(4-chlorobutyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGCHRHNPKAAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobutyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



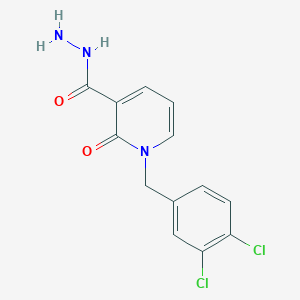
![5-Bromotetrazolo[1,5-a]pyridine](/img/structure/B3034868.png)
![6-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B3034869.png)
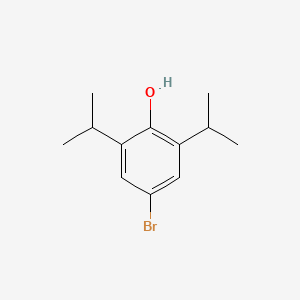
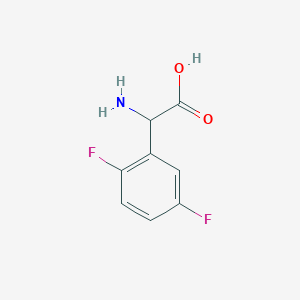


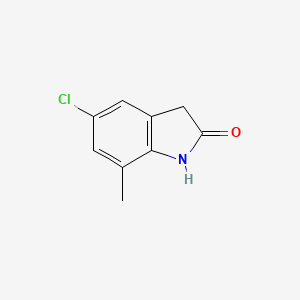
![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3034880.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)
![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)
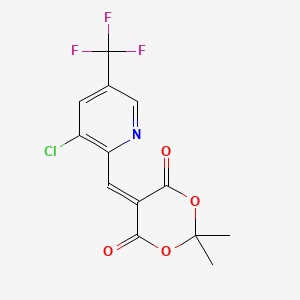
![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)